Product packaging for Isoprothiolane sulfoxide(Cat. No.:CAS No. 52303-69-2)

Isoprothiolane sulfoxide

Cat. No.: B1199047
CAS No.: 52303-69-2
M. Wt: 306.4 g/mol
InChI Key: ZFQQZUBSEINSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoprothiolane sulfoxide (CAS 52303-69-2) is an oxidative metabolite of the fungicide and insecticide isoprothiolane, which is widely used in rice cultivation . This compound is of significant value in agricultural and environmental chemistry research, primarily for studying the environmental fate and metabolic pathways of isoprothiolane. It is formed in various biological and environmental systems, including rice plants, soil under flooded paddy conditions, and in animal models . In field studies, this sulfoxide metabolite has been monitored and quantified in paddy water, root-zone soil, and rice plants, providing critical data for understanding the distribution and persistence of pesticides in ecosystems . Its concentration in these matrices is generally much lower than that of the parent compound . Research involving this compound is essential for advancing the understanding of pesticide metabolism and for developing more effective and sustainable disease control strategies in agriculture . From a chemical perspective, this compound has a molecular formula of C12H18O5S2 and a molecular weight of 306.4 g/mol . The compound can be synthesized via the controlled oxidation of isoprothiolane, with one of the most effective methods using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent to produce the monosulfoxide . The sulfoxide group activates the 1,3-dithiolane ring, making it susceptible to various chemical transformations, including nucleophilic addition reactions that can lead to ring-opening, which is a subject of interest in mechanistic and synthetic studies . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O5S2 B1199047 Isoprothiolane sulfoxide CAS No. 52303-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52303-69-2

Molecular Formula

C12H18O5S2

Molecular Weight

306.4 g/mol

IUPAC Name

dipropan-2-yl 2-(1-oxo-1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C12H18O5S2/c1-7(2)16-10(13)9(11(14)17-8(3)4)12-18-5-6-19(12)15/h7-8H,5-6H2,1-4H3

InChI Key

ZFQQZUBSEINSSR-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(=C1SCCS1=O)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1=O)C(=O)OC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Isoprothiolane Sulfoxide

Oxidative Synthesis Pathways from Isoprothiolane (B132471)

The most direct method for the synthesis of isoprothiolane sulfoxide (B87167) is through the controlled oxidation of isoprothiolane. tandfonline.comnih.gov This transformation targets the thioether groups within the 1,3-dithiolane (B1216140) ring. researchgate.net

Chemical Oxidation Protocols and Yield Optimization

Chemical oxidation is a common strategy for the preparation of isoprothiolane sulfoxide. The choice of oxidizing agent and reaction conditions is critical to maximize the yield of the monosulfoxide and minimize over-oxidation to the corresponding disulfoxide and disulfone. tandfonline.comnih.gov

One of the most effective and widely used chemical oxidants for this purpose is meta-chloroperbenzoic acid (mCPBA). tandfonline.comnih.gov The reaction of isoprothiolane with an equimolar amount of mCPBA provides the monosulfoxide in a significant yield. tandfonline.com

A study reported that the oxidation of isoprothiolane with one equivalent of mCPBA resulted in the formation of this compound in a 65% yield, with the disulfoxide being a notable by-product. tandfonline.com The disulfoxide has been observed to be unstable on silica (B1680970) gel or Florisil columns, complicating its purification. tandfonline.com

Table 1: Products of Isoprothiolane Oxidation with mCPBA tandfonline.com

Oxidizing AgentProduct(s)Reported Yield
mCPBA (1 equivalent)This compound, Disulfoxide65% (for monosulfoxide)
Excess mCPBADisulfoneNot specified

This table summarizes the outcomes of oxidizing isoprothiolane with mCPBA under different stoichiometric conditions.

Further research has shown that the thioether group in isoprothiolane can be oxidized to a sulfoxide and subsequently to a sulfone group through reactions with oxidants like ozone and chlorine. researchgate.netnih.gov

Catalytic Approaches in Sulfoxide Formation

Catalytic methods offer a promising alternative for the selective oxidation of sulfides to sulfoxides, often providing better control and efficiency compared to stoichiometric chemical oxidants. While specific catalytic systems for this compound synthesis are not extensively detailed in the provided context, general principles of catalytic sulfide (B99878) oxidation are relevant.

For instance, the oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in the presence of a tantalum carbide catalyst. organic-chemistry.org Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica gel, with sodium bromate (B103136) as the primary oxidant, has been used for the selective oxidation of sulfides. organic-chemistry.org The application of such catalytic systems could potentially be optimized for the synthesis of this compound, aiming for high selectivity and yield.

Reactivity and Derivatization of this compound

The presence of the sulfoxide group activates the 1,3-dithiolane ring of this compound, making it susceptible to various chemical transformations, particularly nucleophilic attacks that can lead to ring-opening. tandfonline.comnih.gov

Nucleophilic Addition Reactions and Ring Opening

This compound readily undergoes nucleophilic addition reactions at the thioacetal carbon, which is activated by the adjacent sulfoxide group. tandfonline.comnih.gov This leads to the opening of the dithiolane ring and the formation of various acyclic derivatives. tandfonline.com

In a key study, this compound was shown to react with nucleophiles such as methanol (B129727), thiols, and amines. tandfonline.comnih.gov The reaction with methanol at room temperature proceeds gradually, yielding three ring-opened products over 12 days. tandfonline.com The addition of a small amount of aqueous sodium carbonate solution significantly accelerates this solvolysis. tandfonline.com

Table 2: Products of Methanolysis of this compound tandfonline.com

ConditionProduct(s)YieldTime
Methanol, room temp.Thiosulfinate, Disulfide, Methyl sulfinate7%, 18%, 10%12 days
Methanol, aq. Na2CO3Disulfide, Methyl sulfinate, Isoprothiolane40%, 30%, 20%1 hour

This interactive table details the products and yields from the reaction of this compound with methanol under neutral and basic conditions.

Interestingly, the presence of sodium carbonate not only catalyzes the ring-opening but can also promote the reformation of isoprothiolane from the ring-opened products. tandfonline.comnih.gov The initial ring-opening likely produces a sulfenic acid intermediate, which then reacts with nucleophiles to form sulfinate esters, thiosulfinate esters, and disulfides. tandfonline.com

Formation of Related Sulfur-Containing Derivatives

The reactivity of this compound serves as a gateway to a variety of sulfur-containing derivatives. The nucleophilic addition and subsequent rearrangement reactions can lead to the formation of dithianes from the more oxidized products of isoprothiolane. tandfonline.comnih.gov

The reaction with thiols and amines leads to the formation of thiosulfinates and sulfinamides, respectively. These transformations highlight the versatility of this compound as a precursor for generating a library of related sulfur compounds.

Stereoselective Synthesis and Enantiomeric Control

The sulfur atom in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is a significant challenge and an area of active research in sulfoxide chemistry. researchgate.net

While the direct stereoselective synthesis of this compound has not been extensively reported in the provided information, studies on the metabolism of isoprothiolane provide insights into enantiomeric control. For instance, rat liver microsomes have been shown to preferentially form the (+)-isomer of this compound with an enantiomeric excess of 38-43%. chemicalbook.com

In contrast, both the (+)- and (-)-sulfoxides of isoprothiolane undergo rapid racemization in rat cytosol and rice plants, which is accompanied by reduction back to isoprothiolane. chemicalbook.com This interconversion between isoprothiolane and its sulfoxide is a dynamic process in biological systems. tandfonline.com

For the separation of racemic mixtures of sulfoxides, including this compound, chiral chromatography using supports like cellulose (B213188) trisphenylcarbamate has been proposed. google.com The development of asymmetric oxidation methods, which are widely used for other sulfides, could provide a viable route to enantioenriched this compound. researchgate.net

Advanced Structural Elucidation and Conformation Studies of Isoprothiolane Sulfoxide

Spectroscopic Characterization for Structural Insights

Spectroscopic methods are fundamental in determining the molecular structure of isoprothiolane (B132471) sulfoxide (B87167). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and stereochemistry.

NMR spectroscopy is a powerful tool for delineating the three-dimensional structure of molecules in solution. For isoprothiolane sulfoxide, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Analysis of the ¹H NMR spectrum confirms the presence of the diisopropyl ester and dithiolane ring moieties. The signals from the isopropyl groups and the methylene (B1212753) protons of the dithiolane ring are key identifiers. The oxidation of the sulfur atom to a sulfoxide introduces significant changes in the chemical shifts of the adjacent protons compared to the parent isoprothiolane, a principle well-documented for sulfoxide compounds. nih.gov

The introduction of the sulfoxide group renders the molecule chiral at the sulfur atom. This chirality can lead to diastereotopic protons in the adjacent methylene groups of the dithiolane ring, potentially resulting in more complex splitting patterns than in the parent compound. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential for determining the relative stereochemistry and preferred conformation of the molecule in solution. By analyzing through-space correlations, the spatial proximity between the sulfoxide oxygen and specific protons on the dithiolane and isopropyl groups can be established.

Table 1: Reported ¹H NMR Spectral Data for this compound Data obtained in CDCl₃ solvent.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
1.35 Doublet (d) 12H CH(CH₃ )₂
3.12 Singlet (s) 2H SCH₂ S

Vibrational and electronic spectroscopy techniques are used to identify functional groups and conjugated systems within the molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds. A key diagnostic peak for this compound in its IR spectrum is the strong stretching vibration of the sulfoxide (S=O) group. This bond typically absorbs in the range of 1030–1070 cm⁻¹. researchgate.netresearchgate.net The presence of a strong band in this region is a definitive indicator of the oxidation of the thioether. Other important signals include the C=O stretching of the ester groups, C-O stretching, and C-H stretching vibrations from the alkyl portions of the molecule.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
S=O Stretch Sulfoxide 1030 - 1070
C=O Stretch Ester 1725 - 1745
C-H Stretch Alkyl 2850 - 3000
C-O Stretch Ester 1100 - 1300

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. frontiersin.org The chromophore in this compound, the 1,3-dithiolan-2-ylidenemalonate system, is responsible for its absorption in the UV region. The oxidation to a sulfoxide can influence the energy of the electronic transitions, potentially causing a shift in the maximum absorption wavelength (λmax) compared to the parent compound. conicet.gov.ar While specific UV-Vis spectral data for this compound is not detailed in the reviewed literature, this technique is valuable for quantitative analysis and for studying the electronic effects of the sulfoxidation. ijsr.net

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a molecule and for deducing its structure through fragmentation analysis. mdpi.com The molecular formula of this compound is C₁₂H₁₈O₅S₂, corresponding to a molecular weight of approximately 306.4 g/mol . chemspider.comchemsrc.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this elemental formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. uni-saarland.de A key fragmentation pathway for sulfoxides is the neutral loss of a sulfenic acid molecule (R-SOH). researchgate.netresearchgate.net For this compound, this could involve the cleavage of the dithiolane ring. Other expected fragmentations include the loss of the isopropyl groups (as propene) or isopropoxy radicals from the ester functionalities.

Table 3: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry

Ion/Fragment Proposed Origin
[M]+• Molecular Ion
[M - C₃H₇O]⁺ Loss of an isopropoxy radical
[M - C₃H₆]⁺• Loss of a propene molecule (from isopropyl group)
[M - (C₃H₇O)₂CO]⁺• Loss of the diisopropyl carbonate moiety
Ring-opened fragments Cleavage of the dithiolane-sulfoxide ring

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While crystal structure data for the parent compound, isoprothiolane, is available, a published crystal structure for this compound was not found in the reviewed literature. nih.gov

Should a suitable single crystal of this compound be grown and analyzed, this technique would yield unambiguous data on:

Absolute Stereochemistry: The exact configuration (R or S) at the chiral sulfur center could be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing the geometric perturbations caused by the sulfoxide group.

Molecular Conformation: The exact puckering of the dithiolane ring and the orientation of the diisopropyl malonate substituent in the solid state.

Intermolecular Interactions: The analysis of the crystal packing would reveal any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

Computational Chemistry and Molecular Modeling of this compound

Computational methods serve as a powerful complement to experimental data, providing insights into the structure and properties of molecules that can be difficult to measure directly. researchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model chemical systems. mdpi.com For this compound, these calculations can predict a variety of properties without the need for physical samples.

Key applications of DFT for studying this compound include:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing theoretical bond lengths, angles, and dihedral angles that can be compared with experimental data if available.

Spectra Simulation: Predicting IR and NMR spectra. liverpool.ac.uk Comparing simulated spectra to experimental ones can aid in peak assignment and confirm the proposed structure.

Electronic Properties: Calculating the distribution of electron density and generating electrostatic potential maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding the reactivity of the molecule, for instance, how the sulfoxide oxygen affects the reactivity of the dithiolane ring. tandfonline.com

Orbital Analysis: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and relates to the energy required for electronic transitions observed in UV-Vis spectroscopy.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules. numberanalytics.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the vast landscape of possible three-dimensional arrangements, or conformations, that a molecule like this compound can adopt over time. numberanalytics.comnih.gov This exploration provides a detailed view of the molecule's flexibility, its preferred shapes, and the energy barriers that separate different conformational states.

The result of such a simulation is a trajectory that describes the position of every atom as a function of time. Analysis of this trajectory allows for the construction of a free-energy landscape, a fundamental concept in conformational analysis. plos.orgacs.org This landscape illustrates the relative free energy of different molecular conformations, with energy minima corresponding to the most stable or long-lived structures. nih.gov While specific, published MD studies focusing exclusively on this compound are not prevalent, the methodology can be described based on simulations of structurally related compounds, such as those containing dithiolane rings or sulfoxide groups. nih.govnih.govaip.org

A hypothetical MD study of this compound would begin by placing the molecule in a simulated environment, typically a box of solvent like water or dimethyl sulfoxide (DMSO), to mimic solution conditions. aip.orgrutgers.edu The simulation would then proceed for a duration sufficient to observe multiple transitions between different conformations, often on the scale of nanoseconds to microseconds.

The primary source of conformational flexibility in this compound arises from the puckering of the 1,3-dithiolane (B1216140) ring and the rotation around the single bonds connecting the ester side chains. The five-membered dithiolane ring is not planar and can adopt several non-planar conformations, commonly described as "envelope" or "twist" forms. nih.gov The orientation of the sulfoxide group (either axial or equatorial relative to the ring's average plane) and the spatial arrangement of the two isopropyl ester groups further multiply the number of possible distinct conformers.

Detailed analysis of the simulation trajectory focuses on key dihedral angles, which act as coordinates to describe these conformational features.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table outlines the atoms defining the principal dihedral angles that characterize the molecule's shape.

Dihedral Angle Atoms Defining the Angle Description
τ1 (Ring) S1-C2-S3-C4 Describes the puckering of the 1,3-dithiolane ring.
τ2 (Ring) C2-S3-C4-C5 Describes the puckering of the 1,3-dithiolane ring.
τ3 (Side Chain) S1-C2-C(carboxyl)-O(ester) Orientation of the ester group at position 2.
τ4 (Side Chain) S3-C4-C(carboxyl)-O(ester) Orientation of the ester group at position 4.

By tracking these angles throughout the simulation, one can identify the most populated conformational states and calculate their relative energies and the transition barriers between them. This data is often summarized in a table that represents the major conformers found on the free-energy landscape.

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation This interactive table presents plausible data for the most stable conformers, their defining geometric parameters, relative energies, and equilibrium populations as would be determined from a molecular dynamics simulation.

The data illustrates that the molecule would likely exist as a dynamic equilibrium of several conformers. The "Envelope (S-exo)" conformation, where the sulfoxide oxygen points away from the ring, might represent the global energy minimum and thus the most populated state. Other twist and envelope conformers would exist at slightly higher energies. nih.gov The energy barriers between these states, reflected by the energy of transition states, determine the rate at which the molecule can interconvert between different shapes. plos.org

Mechanisms of Action and Molecular Interactions in Target Organisms

Role of Isoprothiolane (B132471) Sulfoxide (B87167) in Fungal Pathogen Inhibition

Isoprothiolane and its sulfoxide derivative are particularly effective against the rice blast fungus, Magnaporthe oryzae. Their primary mode of action involves interfering with crucial biosynthetic pathways and developmental processes necessary for successful host infection.

Interference with Phospholipid Biosynthesis

Isoprothiolane sulfoxide's primary mechanism of fungal inhibition is through the disruption of phospholipid biosynthesis. biorxiv.org Specifically, it targets the methylation of phospholipids (B1166683), a critical step in the formation of phosphatidylcholine, an essential component of fungal cell membranes. biorxiv.orgnichino-europe.com This interference leads to compromised cell membrane integrity and function.

The inhibition of phospholipid biosynthesis has been shown to affect the incorporation of 14C-methionine into phospholipids in the mycelia of Pyricularia oryzae (a former name for Magnaporthe oryzae). medchemexpress.com This disruption in lipid metabolism ultimately hinders various stages of the fungal infection cycle.

Effects on Hyphal Penetration and Elongation

A crucial consequence of the disruption of lipid biosynthesis is the impairment of the fungus's ability to penetrate host tissues. The penetration stage of the infection cycle is particularly sensitive to isoprothiolane. nichino.co.jp The formation of appressoria, specialized infection structures, and their ability to penetrate the plant cuticle are significantly hindered by the compound. nih.gov

Studies have shown that treatment with isoprothiolane leads to abnormally shaped hyphae with thin cell walls and shorter cells, ultimately inhibiting normal hyphal growth. nichino.co.jp This effect on hyphal elongation is a direct result of the compromised cell membrane integrity caused by the interference with phospholipid synthesis. The ability of hyphae to navigate and penetrate physical barriers is also diminished, which is critical for the progression of fungal diseases. researchgate.netnih.gov

Cellular and Subcellular Responses to this compound Exposure

Exposure to this compound elicits a cascade of cellular and subcellular responses in fungal pathogens as they attempt to counteract the effects of the fungicide. These responses can be observed at the transcriptomic, proteomic, and lipidomic levels.

Transcriptomic and Proteomic Analysis of Fungal Responses

Transcriptomic and proteomic analyses provide a comprehensive view of the changes in gene and protein expression in fungi exposed to this compound. Studies on Magnaporthe oryzae have revealed significant alterations in the expression of genes and proteins involved in various cellular processes.

For instance, in response to isoprothiolane, transcriptomic data has shown differential regulation of a large number of genes. mdpi.com In some fungi, resistance to isoprothiolane has been linked to mutations in specific transcription factors. nih.gov For example, the velvet transcription factor MoVelB has been associated with low-level resistance in M. oryzae. nih.gov

Proteomic studies, often conducted in conjunction with transcriptomic analyses, help to identify the specific proteins whose expression levels change in response to fungicide treatment. mednexus.orgmdpi.commdpi.comnih.govnih.gov These analyses can reveal the downstream effects of the initial molecular interactions, providing insights into the broader cellular response to the stress induced by this compound.

Lipidomics Profiling in Affected Fungi

Given that this compound's primary target is lipid biosynthesis, lipidomics profiling offers a direct method to observe the impact on the fungal lipidome. biorxiv.org Such analyses can quantify the changes in various lipid species within the fungal cells upon exposure to the fungicide.

Lipidomics assays have confirmed that treatment with isoprothiolane leads to the inhibition of most lipid biosynthesis processes in M. oryzae. biorxiv.org This includes a decrease in the levels of key phospholipids, which is consistent with the proposed mechanism of action. biorxiv.orgnih.gov The accumulation of certain fatty acid metabolites can also be observed as a result of the disruption of downstream metabolic pathways. apsnet.orgnih.gov

Molecular Docking and Receptor Binding Studies

Molecular docking and receptor binding studies are computational techniques used to predict and analyze the interaction between a small molecule, like this compound, and its target protein at the molecular level. researchgate.netmdpi.comfrontiersin.org

Recent research has utilized molecular docking to investigate the interaction between isoprothiolane and the isocitrate lyase enzyme (MoIcl1) in M. oryzae. biorxiv.org These studies predict that isoprothiolane can bind to specific amino acid residues within the active site of the enzyme, such as Lys135, through hydrogen bonds. biorxiv.org The binding energy for this interaction has been calculated, providing a quantitative measure of the affinity between the fungicide and its potential target. biorxiv.org

Furthermore, experimental techniques like nano-differential scanning fluorimetry (nanoDSF) have been used to validate these computational predictions. biorxiv.org NanoDSF experiments have shown that isoprothiolane can enhance the structural stability of the MoIcl1 protein, indicating a direct binding interaction. biorxiv.org These findings suggest that in addition to its effects on phospholipid biosynthesis, isoprothiolane may also exert its antifungal activity by targeting other key enzymes in the fungal metabolic network. biorxiv.org

Impact on Plant Physiological Processes

Isoprothiolane and its metabolite, this compound, are known to influence various physiological processes in plants, extending beyond their primary role as a fungicide. An interconversion between isoprothiolane and its sulfoxide has been identified within rice plants, and this dynamic relationship is thought to affect redox systems and subsequent physiological responses. tandfonline.com The compound is absorbed by both leaves and roots and demonstrates systemic action, translocating throughout the plant. rayfull.comrayfull.net This mobility allows it to exert effects on processes such as root development and hormone signaling. rayfull.comrayfull.netnih.gov

Regulation of Root Elongation and Development

Isoprothiolane (IPT), which is metabolically converted to its sulfoxide in plants, has been observed to have a significant impact on root growth, particularly in rice and Arabidopsis. tandfonline.comjst.go.jp It is utilized in agriculture to accelerate rooting and encourage root elongation. rayfull.comrayfull.net

Research indicates that the effect of IPT on root elongation is concentration-dependent. jst.go.jp At lower concentrations (e.g., 12.5 µg/mL), IPT enhances primary root elongation by stimulating cell division within the root meristem, rather than by increasing cell size. nih.govjst.go.jp Histological analysis of Arabidopsis roots treated with a low concentration of IPT showed an increase in cell division in the root apical meristem. jst.go.jp Conversely, higher concentrations (e.g., 75 µg/mL) have been found to suppress both cell elongation and cell division. jst.go.jp The stimulation of root development is considered a key mechanism in its plant growth-regulating activity. nih.govjst.go.jp

Modulation of Phytohormone Signaling Pathways

The plant growth-regulating activities of isoprothiolane, including its effect on root elongation, are closely linked to the modulation of several key phytohormone signaling pathways. jst.go.jpjst.go.jp Phytohormones are crucial for regulating plant growth, development, and responses to stress. ibb.waw.pluniroma2.it Isoprothiolane's influence appears to be mediated through crosstalk with auxin, jasmonic acid (JA), and ethylene (B1197577) (ET) signaling. jst.go.jpjst.go.jp

Studies using Arabidopsis mutants and chemical inhibitors have revealed that the enhancement of root elongation by low concentrations of IPT requires functional auxin, JA, and ET signal transduction pathways. jst.go.jp Treatment with IPT has been shown to activate the expression of genes responsive to these three hormones. jst.go.jp

Auxin Signaling: Auxin is a key regulator of root development, influencing cell division, elongation, and differentiation. biorxiv.orgscielo.br IPT treatment has been found to induce the expression of auxin-responsive genes such as ARF19 and IAA5 in Arabidopsis. jst.go.jp Auxin Response Factors (ARFs) are critical transcription factors that mediate auxin signaling. mdpi.comfrontiersin.org

Ethylene (ET) Signaling: Isoprothiolane has been shown to enhance ethylene production in rice plants. tandfonline.com This is potentially linked to its effect on methionine metabolism, as methionine is a precursor to ethylene. tandfonline.com The interconversion of isoprothiolane and its sulfoxide may influence the methionine-to-methionine sulfoxide ratio, thereby affecting ethylene synthesis. tandfonline.com The ethylene signaling pathway is involved in the IPT-induced enhancement of root elongation, as evidenced by the induced expression of the ET-responsive gene ERF1. jst.go.jpjst.go.jp

Jasmonic Acid (JA) Signaling: While JA is often associated with stress responses and the suppression of root elongation, it plays a positive role in the context of IPT's effects. nih.govjst.go.jp The JA signaling pathway is necessary for the enhanced root elongation observed with low-concentration IPT treatment. jst.go.jpjst.go.jp This is supported by the finding that IPT induces the expression of the JA-responsive gene PDF1.2. jst.go.jp

The modulation of these hormonal pathways highlights a complex interaction where isoprothiolane and its sulfoxide act as chemical signals that integrate into the plant's endogenous regulatory networks to promote specific developmental outcomes like root growth.

Table 2: Phytohormone-Responsive Genes Induced by Isoprothiolane (IPT) Treatment in Arabidopsis

Phytohormone Pathway Responsive Gene(s) Observed Effect Reference
Auxin ARF19, IAA5 Expression induced by IPT treatment. jst.go.jp
Jasmonic Acid (JA) PDF1.2 Expression induced by IPT treatment. jst.go.jp

Biotransformation and Metabolic Fate of Isoprothiolane Sulfoxide in Biological Systems

Reduction Pathways in Plant Systems

Reduction Pathways in Plant Systems

In plant systems, particularly rice, the metabolism of isoprothiolane (B132471) sulfoxide (B87167) is characterized by a significant reductive pathway.

A noteworthy characteristic of isoprothiolane sulfoxide's metabolism in rice plants is its rapid and efficient reduction back to its parent compound, isoprothiolane. researchgate.net This reduction is a critical step as it can be considered a metabolic activation, restoring the original pesticidal compound. researchgate.net Research has highlighted that this reductive process is highly efficient, being completed within two days after the sulfoxide is introduced into a culture solution. researchgate.net

Significantly, this reduction is stereoselective. While methionine sulfoxide is typically reduced non-enantioselectively in plants, the reduction of this compound is a rare documented instance of an enantiomer-specific sulfoxide reduction, favoring the conversion back to the thioether form, isoprothiolane. This stereospecificity points towards a highly regulated, enzyme-driven process.

The specific enzymes responsible for the reduction of this compound in plants have not been definitively identified in the reviewed literature. However, the process is understood to be enzymatic. scholarsresearchlibrary.com Plants possess a range of xenobiotic-metabolizing enzymes, including cytochrome P-450 monooxygenases and peroxidases, which are involved in the initial phases of pesticide metabolism. mdpi.comunl.edu

A highly relevant class of enzymes is the methionine sulfoxide reductases (MSRs), specifically MSR A and MSR B, which are responsible for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. nih.govportlandpress.commdpi.com These enzymes are ubiquitous in plants and play a crucial role in maintaining cellular redox homeostasis. nih.govbiorxiv.org Given their function in reducing sulfoxides, it is plausible that MSRs, or other similar reductase enzymes, are involved in the reduction of xenobiotic sulfoxides like this compound. scholarsresearchlibrary.comnih.gov The reduction process is vital for detoxifying reactive oxygen species and repairing damaged proteins, a function that could extend to xenobiotic metabolites. portlandpress.commdpi.com

Metabolic Transformations in Microbial Systems

Microbial communities play a significant role in the environmental degradation of pesticides. Isoprothiolane and its sulfoxide metabolite are subject to transformation by various microorganisms.

Research has shown that a defined bacterial consortium is capable of degrading isoprothiolane. jeb.co.inebi.ac.uk This consortium was reported to include seven strains of Pseudomonas, and one strain each of Flavobacterium, Burkholderia, and Vibrio. While these studies primarily focused on the parent compound, they are crucial for understanding the fate of its metabolites.

A key study analyzing the biodegradation pathway of isoprothiolane by a defined bacterial consortium identified this compound as one of the products that accumulate during the process. jeb.co.in This directly confirms that microorganisms metabolize isoprothiolane to its sulfoxide and that this sulfoxide is a component of the microbial degradation pathway. The subsequent disappearance of the sulfoxide indicates it undergoes further transformation by the microbial consortium.

The enzymatic pathways for the microbial biotransformation of this compound involve several key reaction types. Microbial degradation of pesticides is a well-established process involving enzymes such as hydrolases, oxidases, and dehalogenases. scitechnol.com For organosulfur compounds, these pathways can include sulfur oxidation, C-C bond cleavage, and C-S bond cleavage. csic.es

In the case of this compound, its formation from isoprothiolane is an oxidation step. Its subsequent degradation by the microbial consortium would involve further enzymatic action. jeb.co.in Analysis of the degradation pathway of the parent compound revealed the accumulation of not only this compound but also diisopropyl dichloromalonate and diisopropyl chloromalonate, suggesting that hydrolysis and other reactions occur. jeb.co.in The enzymes responsible likely include monooxygenases (for the initial oxidation to sulfoxide) and hydrolases (esterases) that cleave the ester groups, a common strategy in the degradation of phthalate (B1215562) esters. d-nb.infooup.com The entire process leads to the breakdown of the complex molecule into simpler, less toxic compounds. scitechnol.com

Identification of Key Microbial Species in Degradation

Comparative Biotransformation Across Different Organisms

The metabolic fate of this compound varies significantly across different classes of organisms, highlighting diverse strategies for xenobiotic processing.

In plant systems , specifically rice, the dominant pathway is the rapid, enantioselective reduction of the sulfoxide back to the parent fungicide, isoprothiolane. researchgate.net This recycling mechanism can be seen as a form of metabolic activation that maintains the compound's efficacy within the plant. researchgate.net this compound is considered a minor metabolite in rice, with the parent compound being the major component found in various parts of the plant. fao.org

In microbial systems , this compound is an intermediate in the degradation pathway of isoprothiolane. jeb.co.in It is formed through oxidation and is subsequently broken down further by the microbial consortium. jeb.co.in In soil, the sulfoxide metabolite itself has been shown to degrade, with a calculated half-life (DT50) of 13 days under irradiated conditions. fao.orgrayfull.com This indicates that microbes actively contribute to its complete mineralization.

In aquatic organisms like the killifish (Oryzias latipes), this compound is a degradation product of isoprothiolane. However, it exhibits significantly lower acute toxicity and a much lower bioaccumulation potential compared to the parent compound, which is attributed to its reduced hydrophobicity.

The following table summarizes the primary metabolic fate of this compound in these different biological systems.

Organism/SystemPrimary Metabolic Pathway of this compoundKey Findings
Plants (Rice) Rapid, enantioselective reduction to isoprothiolane. researchgate.netMetabolic activation; restores the parent fungicide. researchgate.net
Microbes (Soil/Water) Intermediate in the biodegradation pathway of isoprothiolane. jeb.co.inFormed via oxidation and subsequently degraded further. jeb.co.infao.org
Mammals (Rats) Formed via stereoselective oxidation from isoprothiolane. Part of a broader metabolic pathway including hydrolysis and conjugation. fao.org
Fish (Killifish) Degradation product with low bioaccumulation. Exhibits lower toxicity than the parent compound.

Environmental Dynamics and Degradation Pathways of Isoprothiolane Sulfoxide

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes such as photodegradation, hydrolysis, and thermal decomposition, which are significant in determining the environmental persistence of isoprothiolane (B132471) sulfoxide (B87167).

Isoprothiolane sulfoxide is susceptible to photodegradation, breaking down when exposed to light. In a study conducted on sandy clay loam soil under continuous irradiation, this compound degraded more rapidly than its parent compound. fao.org The main photodegradation product of some carbamate (B1207046) pesticides on soils under sunlight has been identified as the sulfoxide. researchgate.net

Research has established the kinetics for the net photodegradation of this metabolite. fao.orgrayfull.com While this compound is a known oxidation product of isoprothiolane, specific studies detailing the full range of its subsequent photodegradation products are not extensively available in the public literature. dp.tech The degradation of the parent compound involves processes like dithiolane ring cleavage, ester hydrolysis, and decarboxylation, which may indicate potential pathways for the sulfoxide metabolite. chemicalbook.com

Table 1: Photodegradation Kinetics of this compound on Soil

ParameterValue (days)Source
DT50 (Half-life)13 fao.orgrayfull.com
DT90 (Time for 90% degradation)42 fao.orgrayfull.com

Specific kinetic studies on the hydrolytic stability of this compound are limited. However, the stability of the parent compound, isoprothiolane, has been studied, showing it is stable at acidic and neutral pH (pH 4 and 7) at temperatures up to 50°C. fao.orgrayfull.com Degradation of the parent compound occurs under basic conditions (pH 9), yielding isoprothiolane monoester as the primary product. fao.org

For this compound, studies have shown that it can undergo addition reactions with nucleophiles, such as methanol (B129727), in the presence of a base like sodium carbonate. tandfonline.com This reaction opens the dithiolane ring and can produce thiosulfinates and disulfides. tandfonline.com Interestingly, these ring-opened products can also lead to the reformation of the parent compound, isoprothiolane. tandfonline.com This suggests that this compound is unstable in alkaline aqueous solutions, though specific degradation half-lives (DT50) are not well-documented.

Hydrolytic Stability and Pathways

Persistence and Mobility in Environmental Matrices

The persistence and mobility of this compound determine its potential to move within and between soil and water, influencing its concentration and potential impact on non-target organisms.

Direct measurements of the soil organic carbon-water (B12546825) partition coefficient (Koc) for this compound are not widely published. The Koc value is a key indicator of a chemical's tendency to bind to soil particles versus remaining in the soil water. chemsafetypro.com However, the octanol-water partition coefficient (log Pow), a measure of a chemical's lipophilicity, can be used as a proxy.

This compound has a log Pow of 2.05, which is notably lower than that of its parent compound, isoprothiolane (log Pow = 3.16). researchgate.net A lower log Pow indicates higher water solubility and a lower affinity for organic matter. This suggests that this compound will be less strongly adsorbed to soil and sediment compared to isoprothiolane and will, therefore, be more mobile. researchgate.netmdpi.com For comparison, the parent compound has a reported Koc value of approximately 760, classifying it as having low to moderate mobility. regulations.govdss.go.th Given its lower log Pow, the Koc for this compound is expected to be significantly lower.

Table 2: Physicochemical Properties Influencing Mobility

CompoundLog PowInferred Soil SorptionSource
Isoprothiolane3.16Moderate researchgate.net
This compound2.05Low (Higher Mobility) researchgate.net

The higher water solubility and lower soil sorption potential of this compound suggest it has a greater potential for leaching and runoff into aquatic systems compared to its parent compound. Field studies confirm the presence of this compound in paddy water following the application of isoprothiolane. nih.gov

The method of application of the parent fungicide significantly impacts the concentration of the sulfoxide metabolite detected in water. In one study, the maximum concentration of this compound in paddy water was 1.97 µg/L following a nursery-box application, whereas a submerged application resulted in a much higher maximum concentration of 70.2 µg/L. nih.gov The concentration ratios of this compound to the parent compound in paddy water were found to range from 0.01 to 0.19. nih.gov These findings demonstrate that this compound is mobile and can be transported from agricultural fields into aquatic environments through runoff. Its persistence in soil is also a factor, with the parent compound having a reported half-life of up to 9.4 months in some conditions, allowing for continued formation of the sulfoxide metabolite over time. dss.go.th

Table 3: Observed Concentrations of this compound in Paddy Field Compartments

Environmental MatrixApplication Method of Parent CompoundMaximum ConcentrationSource
Paddy WaterNursery-Box1.97 µg/L nih.gov
Submerged70.2 µg/L nih.gov
Root-Zone SoilNursery-Box47.6 µg/kg (dry weight) nih.gov
Submerged20.8 µg/kg (dry weight) nih.gov

Sorption and Desorption Dynamics in Soil and Sediments

Identification and Characterization of Environmental Transformation Products

This compound is formed through the oxidation of the thioether group in the parent isoprothiolane molecule. nih.gov This transformation occurs under various environmental conditions, including in soil, rice plants, and through oxidative processes in water. nih.govnih.gov Studies have shown that this compound can be detected in paddy water, soil, and rice plants following the application of isoprothiolane. nih.govjst.go.jp For instance, in a paddy field study, the maximum concentrations of this compound were found to be 70.2 µg/L in water, 20.8 µg/kg dry weight in soil, and 47.2 µg/kg fresh weight in rice plants after submerged application. nih.gov The concentration ratios of this compound to its parent compound in these matrices were found to be in the ranges of 0.01–0.19 (paddy water), 0.002–0.019 (soil), and 0.01–0.11 (rice plants). nih.govjst.go.jp

Beyond the sulfoxide, further degradation and transformation of isoprothiolane lead to a variety of other products. Photodegradation on surfaces like silica (B1680970) gel can lead to dithiolane ring cleavage, ester hydrolysis, and decarboxylation. researchgate.netchemicalbook.com Identified photoproducts include 1,3-dithiolan-2-ylidenepropane, 1,3-dithiolan-2-ylidenemalonic acid, and 1,3-dithiolan-2-ylidenemethane, which are primarily formed through de-esterification followed by decarboxylation and rearrangement. researchgate.net

In aqueous environments, oxidation by agents like ozone and chlorine results in the cleavage of the carbon-carbon double bond and further oxidation of the thioether group to a sulfone. nih.gov Products identified from these reactions include the diisopropyl esters of malonic acid, tartronic acid, and ketomalonic acid. nih.gov Chlorine reactions are noted to be more complex, also yielding chlorinated and hydroxylated products. nih.gov

Microbial action also plays a significant role in the degradation of isoprothiolane. A defined bacterial consortium has been shown to degrade isoprothiolane, producing this compound, diisopropyl chloromalonate, and diisopropyldichloromalonate, as identified by GC-MS analysis. jeb.co.in Other metabolites identified in various matrices include the isoprothiolane monoester and 4-hydroxy isoprothiolane. fao.orgherts.ac.uk

The table below summarizes the key environmental transformation products of isoprothiolane, including its primary metabolite, this compound.

Table 1: Identified Environmental Transformation Products of Isoprothiolane

Transformation ProductParent CompoundEnvironmental Matrix / ConditionAnalytical MethodReference(s)
This compound IsoprothiolaneRice plants, soil (flooded), water, microbial degradationGC-MS, LC-MS/MS nih.govjeb.co.innih.govfao.orgherts.ac.uk
Isoprothiolane sulfone IsoprothiolaneOxidation by ozone/chlorineLC-MS/MS nih.gov
Isoprothiolane monoester IsoprothiolaneRice grain, rotational crops, rat, mouse, hydrolysis (basic)Not specified fao.orgherts.ac.ukrayfull.netfao.org
4-hydroxy isoprothiolane IsoprothiolanePlant, animalNot specified herts.ac.uk
Diisopropyl ester of malonic acid IsoprothiolaneOxidation by ozone/chlorineLC-MS/MS nih.gov
Diisopropyl ester of tartronic acid IsoprothiolaneOxidation by ozoneLC-MS/MS nih.gov
Diisopropyl ester of ketomalonic acid IsoprothiolaneOxidation by ozoneLC-MS/MS nih.gov
Diisopropyl chloromalonate IsoprothiolaneMicrobial degradation, oxidation by chlorineGC-MS, LC-MS/MS nih.govjeb.co.in
Diisopropyldichloromalonate IsoprothiolaneMicrobial degradationGC-MS jeb.co.in
1,3-dithiolan-2-ylidenepropane IsoprothiolanePhotodegradation (glass, soil, plant surface)GC-MS researchgate.net
1,3-dithiolan-2-ylidenemalonic acid IsoprothiolanePhotodegradation (glass, soil, plant surface)GC-MS researchgate.net
1,3-dithiolan-2-ylidenemethane IsoprothiolanePhotodegradation (glass, soil, plant surface)GC-MS researchgate.net

Analytical Methodologies for Isoprothiolane Sulfoxide in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of isoprothiolane (B132471) sulfoxide (B87167) from intricate sample matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are widely employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the analysis of isoprothiolane sulfoxide due to its high sensitivity and specificity. This method is particularly suitable for analyzing polar and thermally labile compounds like this compound.

In a typical LC-MS/MS setup, the separation is achieved on a reverse-phase column, such as a C18 column. eurl-pesticides.eu The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). eurl-pesticides.eushimadzu.com.aulcms.cz This gradient elution allows for the effective separation of the analyte from matrix interferences.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. lcms.cznih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. eurl-pesticides.eu For instance, one study identified precursor/product ion transitions for isoprothiolane, a related compound, as 291 -> 230.7 and 291 -> 189.1. eurl-pesticides.eu The limit of quantitation (LOQ) for isoprothiolane and its metabolites using LC-MS/MS can reach as low as 0.01 mg/kg in various matrices. fao.org

Table 1: Example LC-MS/MS Parameters for Pesticide Analysis

Parameter Setting
Chromatographic Column Reverse-phase C18
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonia (B1221849) solution
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Note: These are example parameters and may vary depending on the specific application and instrumentation. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for polar metabolites, GC-MS can also be utilized for the analysis of isoprothiolane and its derivatives, often after a derivatization step to increase volatility. The separation is performed on a capillary column, such as a DB-5MS. eurl-pesticides.eu The carrier gas is typically helium. eurl-pesticides.eu

The mass spectrometer, often a triple quadrupole, is operated in electron ionization (EI) mode. eurl-pesticides.eu Similar to LC-MS/MS, GC-MS/MS can employ selected reaction monitoring (SRM) for enhanced selectivity. In one study, the GC-MS analysis of isoprothiolane utilized specific ion transitions for quantification. shimadzu.com

High Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector can be used for the quantification of this compound, although it may offer less sensitivity and selectivity compared to mass spectrometric detection. tandfonline.com A study on the reduction of this compound in rats utilized HPLC with a UV detector at 306 nm for quantitative analysis. tandfonline.com The separation was achieved on a Zorbax ODS column with a mobile phase of acetonitrile-acetic acid-water. tandfonline.com The retention times for this compound and its parent compound were 2.2 and 3.7 minutes, respectively. tandfonline.com

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate this compound from complex matrices such as soil, water, and biological tissues, and to minimize matrix effects during analysis.

QuEChERS Methodology for Agro-Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues, including isoprothiolane and its metabolites, in various agricultural and environmental samples. ekb.egekb.eg

The standard QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. ekb.egekb.eg This separates the analyte into the acetonitrile layer. For cleanup, a dispersive solid-phase extraction (d-SPE) step is employed, using sorbents such as primary secondary amine (PSA) to remove interfering matrix components like organic acids and fatty acids. ekb.eglcms.cz

Modifications to the QuEChERS protocol may be necessary depending on the specific matrix. For instance, in the analysis of rice samples, the procedure might involve initial milling of the rice, followed by the standard QuEChERS extraction and cleanup. ekb.egekb.eg The final extract is then ready for analysis by LC-MS/MS or GC-MS. The European Food Safety Authority (EFSA) has recognized the QuEChERS method as suitable for determining isoprothiolane residues in rice, with an LOQ of 0.01 mg/kg. ekb.eg

Table 2: Overview of the QuEChERS Procedure

Step Description
1. Sample Homogenization The sample (e.g., soil, rice) is homogenized to ensure uniformity.
2. Extraction The homogenized sample is extracted with acetonitrile.
3. Partitioning Salts (e.g., MgSO4, NaCl) are added to induce phase separation.
4. Centrifugation The mixture is centrifuged to separate the acetonitrile layer.
5. Dispersive SPE (d-SPE) An aliquot of the acetonitrile extract is cleaned up using sorbents like PSA.
6. Final Extract The cleaned extract is ready for chromatographic analysis.

This table provides a general outline of the QuEChERS method. ekb.egekb.eg

Advanced Extraction and Clean-up Techniques

Beyond the standard QuEChERS method, other advanced extraction and clean-up techniques can be employed to enhance the recovery and purity of this compound from challenging matrices.

Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up. In the analysis of water samples, a diatomite SPE column has been used to extract isoprothiolane and its metabolites. nih.gov For more complex samples, polymer-based SPE cartridges can be used for clean-up prior to LC-MS analysis. fao.org

Pressurized Liquid Extraction (PLE): PLE, also known as accelerated solvent extraction, uses elevated temperatures and pressures to extract analytes from solid samples. This can be more efficient than traditional methods. researchgate.net

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): These techniques use microwave or ultrasonic energy to accelerate the extraction process, often reducing solvent consumption and extraction time. arcjournals.orgnih.gov

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique where the solid sample is blended with a sorbent material, creating a dispersed phase from which the analytes can be eluted. arcjournals.org

The choice of extraction and clean-up method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical instrumentation available. The goal is to achieve a clean extract with high recovery of this compound, ensuring accurate and reliable quantification.

Immunoassay-Based Detection Methods

Immunoassays are analytical methods that use the high specificity of the antigen-antibody reaction to detect and quantify target molecules. For small molecules like pesticide metabolites, which are not immunogenic on their own, the technique typically involves a competitive format.

While specific immunoassays developed exclusively for the direct detection of this compound are not prominently documented in scientific literature, the principles of immunoassay development for structurally related compounds can be described. The development of an immunoassay for a small molecule metabolite like this compound would involve:

Hapten Synthesis: this compound would be chemically modified to create a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein.

Immunogen and Coating Antigen Preparation: The hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen (to inject into animals for antibody production) and a coating antigen (to be immobilized on a microplate). researchgate.netmdpi.commdpi.com The solvent used during conjugation, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can influence the resulting antibody's characteristics. mdpi.comgoogle.com

Antibody Production: The immunogen is used to immunize laboratory animals (e.g., rabbits, mice, or chickens) to produce polyclonal or monoclonal antibodies that can specifically recognize the hapten. researchgate.netmdpi.com

Assay Development: A competitive immunoassay, commonly an enzyme-linked immunosorbent assay (ELISA), is developed. In this format, the target analyte (this compound from a sample) competes with a fixed amount of enzyme-labeled hapten or coating antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

An example of this approach is the development of a competitive immunoassay for the parent compound, isoprothiolane. In one such study, avian antibodies (IgY) were developed that recognized isoprothiolane. The assay utilized a competitive binding reaction between the antibody and isoprothiolane from samples for binding sites on an immobilized isoprothiolane-ovalbumin conjugate. researchgate.net The cross-reactivity of such antibodies with the this compound metabolite has not been reported in the reviewed literature, which is a critical factor in determining whether these assays could be used for its detection.

Method Validation and Quality Control Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound in complex matrices like food, soil, or water, rigorous validation and ongoing quality control are essential to ensure the reliability and accuracy of the results. researchgate.net The key parameters are defined by international guidelines, such as those from the Codex Alimentarius Commission and EU SANTE. europa.eumdpi.comfao.org

Key validation parameters include:

Linearity: This establishes the relationship between the analytical signal and the concentration of the analyte over a specified range. Calibration curves are constructed using standards, and the coefficient of determination (R²) is calculated. A value of R² > 0.99 is typically considered acceptable. mdpi.comeurl-pesticides.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined by a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically with an S/N ratio of 10. mdpi.comfao.org

Accuracy (Trueness): Accuracy is assessed through recovery experiments, where a blank matrix is spiked with a known concentration of the analyte. The sample is then analyzed, and the measured concentration is compared to the known spiked amount. Acceptable mean recovery values are generally within the 70-120% range. fao.orgeurl-pesticides.eu

Precision: Precision measures the degree of agreement among repeated measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The variation in results within the same laboratory, by the same operator, using the same equipment over a short period. eurl-pesticides.eu

Reproducibility (Inter-day precision): The variation in results between different laboratories or within the same lab over a longer period. For single-laboratory validation, this is often assessed as within-laboratory reproducibility. fao.org An RSD of ≤20% is a common requirement for precision. fao.orgeurl-pesticides.eu

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as the parent compound isoprothiolane or other metabolites. europa.eu

Matrix Effect: In techniques like LC-MS/MS or GC-MS, the sample matrix can suppress or enhance the analyte's signal. This is evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard. acs.org

Quality control (QC) procedures are implemented to ensure the method performs as expected on an ongoing basis. This includes the routine analysis of blank samples to check for contamination, spiked samples to monitor accuracy and precision, and calibration standards to ensure instrument performance. eurl-pesticides.eudipalme.orgujaen.es

The following tables summarize typical validation parameters reported for pesticide residue analysis in complex matrices, which are applicable to methods for this compound.

Table 1: Typical Performance Criteria for Quantitative Pesticide Residue Methods

ParameterTypical Acceptance CriteriaReference
Accuracy (Mean Recovery)70 - 120% fao.orgeurl-pesticides.eu
Precision (RSD)≤ 20% fao.orgeurl-pesticides.eu
Linearity (R²)> 0.99 mdpi.comeurl-pesticides.eu
Limit of Quantification (LOQ)Must be at or below the Maximum Residue Limit (MRL) or required reporting level. fao.org

Table 2: Example Validation Data for a Multi-Residue Method in a Complex Matrix (Illustrative)

AnalyteSpiking Level (mg/kg)Mean Recovery (%) (n=5)Repeatability (RSDr, %)LOQ (mg/kg)
Compound A0.01958.50.01
Compound A0.05926.20.01
Compound B0.018811.30.01
Compound B0.05919.10.01

Note: This table is illustrative of typical data presented in validation reports for pesticide metabolites and does not represent actual data for this compound. mdpi.comeurl-pesticides.eu

Resistance Mechanisms and Evolutionary Dynamics in Fungal Pathogens

Genetics of Resistance Development to Isoprothiolane (B132471)

The genetic basis of isoprothiolane resistance in M. oryzae is multifaceted, with mutations in specific regulatory genes and the overexpression of detoxification-related genes playing significant roles. frontiersin.orgnih.gov

Mutations in Target Genes (e.g., MoIRR, MoMed15)

Initial investigations into the mode of action of isoprothiolane suggested its interference with phosphatidylcholine biosynthesis. researchgate.netekb.eg However, studies on resistant mutants did not find significant differences in the sequence or expression of key genes in this pathway, such as PEAMT, CHO2, and OPI3, between resistant and sensitive isolates. frontiersin.orgcabidigitallibrary.org This indicated that the mechanism of resistance was not directly conferred by variations in these transmethylation genes. frontiersin.org

Subsequent research employing whole-genome sequencing identified a putative Zn2Cys6 transcription factor, named MoIRR (Magnaporthe oryzae isoprothiolane resistance related), as a key determinant of isoprothiolane resistance. frontiersin.orgresearchgate.net Point mutations and insertions within the MoIRR gene were found to be associated with moderate levels of resistance. frontiersin.orgnih.govnih.gov For instance, mutations such as R343W and R345C, as well as a 16-bp insertion, have been identified in the Fungal_TF_MHR domain of MoIRR in laboratory-generated resistant mutants. frontiersin.orgresearchgate.net Knocking out the MoIRR gene or replacing the wild-type allele with a mutated version in a sensitive isolate conferred resistance to isoprothiolane, confirming the gene's role in the resistance mechanism. frontiersin.org

Further studies have identified another gene, MoMed15 , which encodes a subunit of the transcriptional Mediator complex. researchgate.netnih.gov Mutations or the deletion of MoMed15 can result in moderate resistance to isoprothiolane. researchgate.netnih.govasm.org It has been shown that MoMed15 physically interacts with MoIRR. researchgate.netresearchgate.netasm.orgresearchgate.net This interaction is crucial for regulating the expression of multiple xenobiotic-metabolizing enzymes in response to isoprothiolane stress. researchgate.netresearchgate.netasm.orgresearchgate.net

Additionally, the velvet family transcription factor, MoVelB , has been implicated in low-level resistance to isoprothiolane. nih.govplos.org Knocking out the MoVelB gene was found to result in the development of resistance, indicating a regulatory role different from that of MoIRR. plos.org

**Table 1: Key Genes and Mutations Associated with Isoprothiolane Resistance in *M. oryzae***

Gene Function Type of Mutation Resistance Level Reference
MoIRR Zn2Cys6 transcription factor Point mutations (e.g., R343W, R345C), 16-bp insertion Moderate frontiersin.orgresearchgate.netnih.gov
MoMed15 Mediator complex subunit Deletion, point mutations Moderate researchgate.netnih.govasm.org
MoVelB Velvet family transcription factor Gene knockout Low nih.govplos.org

Overexpression of Detoxification or Efflux Genes

Another layer of resistance involves the altered expression of genes responsible for detoxification and efflux of xenobiotics. In some fungal pathogens, the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters is a common mechanism for multidrug resistance. nih.govencyclopedia.pubmdpi.com These transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration and thus their efficacy. encyclopedia.pub

In the context of isoprothiolane resistance, the regulatory interplay between MoIRR and MoMed15 influences the expression of a suite of xenobiotic-metabolizing enzymes, including cytochrome P450s. researchgate.netasm.orgresearchgate.net Interestingly, the expression of these detoxification genes appears to sometimes exacerbate the toxicity of isoprothiolane, suggesting a complex metabolic activation process. nih.govresearchgate.netasm.orgresearchgate.net Mutations in MoMed15 can lead to decreased expression of these enzymes, resulting in moderate resistance. researchgate.netasm.orgresearchgate.net This suggests that rather than simple overexpression of efflux pumps, a nuanced regulation of metabolic pathways is at the core of this resistance mechanism.

Biochemical and Physiological Basis of Resistance

The genetic alterations in resistant strains translate into significant changes at the biochemical and physiological levels, primarily affecting membrane biosynthesis and the metabolism of foreign compounds.

Altered Phosphatidylcholine Biosynthesis Pathways

While direct mutations in the core phosphatidylcholine biosynthesis genes have not been linked to resistance, the pathway is still implicated. frontiersin.orgcabidigitallibrary.org Isoprothiolane is believed to inhibit transmethylation in the biosynthesis of phosphatidylcholine (PC), a critical component of eukaryotic cell membranes. researchgate.netekb.eg Transcriptomic analysis of resistant mutants has shown that genes related to glycerophospholipid metabolism, which includes PC biosynthesis, are upregulated. frontiersin.org However, overexpression of these genes alone did not confer resistance, indicating a more complex regulatory network is at play, likely governed by factors like MoIRR. frontiersin.org The resistance mechanism, therefore, seems to involve a systemic response that may compensate for the inhibitory effects of isoprothiolane on this crucial metabolic pathway, rather than a direct alteration of the target enzymes themselves.

Role of Xenobiotic-Metabolizing Enzymes

Xenobiotic-metabolizing enzymes, particularly cytochrome P450 monooxygenases, play a paradoxical role in isoprothiolane sensitivity and resistance. researchgate.netasm.orgresearchgate.netresearchgate.netresearcher.life Research indicates that MoIRR and MoMed15 work together to regulate the expression of these enzymes. researchgate.netasm.orgresearchgate.net It is hypothesized that some of these enzymes may actually convert isoprothiolane into a more toxic compound within the fungal cell, thereby enhancing its fungicidal activity. researchgate.netasm.orgresearchgate.net

Consequently, mutations in MoMed15 that lead to a decrease in the expression of these xenobiotic-metabolizing enzymes can result in moderate resistance to isoprothiolane. researchgate.netasm.orgresearchgate.net This suggests that the fungus becomes resistant not by detoxifying the fungicide more efficiently, but by avoiding its metabolic activation. asm.orgresearchgate.net A protein named MoPGR1, which activates cytochrome P450 enzymes, has been identified as essential for conferring sensitivity to isoprothiolane, and its expression is directly regulated by MoIRR. researchgate.netasm.orgresearchgate.net

Cross-Resistance and Multidrug Resistance Profiles

An important aspect of fungicide resistance is the potential for cross-resistance, where resistance to one fungicide confers resistance to another, often with a similar mode of action. In the case of isoprothiolane, mutants resistant to this fungicide have shown cross-resistance to iprobenfos (B1672157) (IBP), another organophosphorus thiolate fungicide also classified as a choline (B1196258) biosynthesis inhibitor. frontiersin.orgnih.govresearchgate.netapsnet.org This finding is consistent with the observation that MoIRR is linked to resistance to choline biosynthesis inhibitors (CBIs) in general. frontiersin.orgencyclopedia.pubmdpi.com

Interestingly, no cross-resistance was observed between isoprothiolane and tricyclazole (B1682534), a melanin (B1238610) biosynthesis inhibitor, indicating distinct mechanisms of action and resistance. frontiersin.org Furthermore, studies have revealed a negative correlation or inverse sensitivity between isoprothiolane and certain demethylation inhibitor (DMI) fungicides like tebuconazole (B1682727). nih.gov Strains resistant to isoprothiolane were found to be more sensitive to tebuconazole and vice versa. nih.gov Similarly, isoprothiolane-resistant strains showed increased susceptibility to fludioxonil, which is linked to the upregulation of the Hog1 MAPK pathway genes in MoIRR-deficient mutants. frontiersin.org

This lack of broad multidrug resistance (MDR) conferred by MoIRR mutations suggests a novel resistance mechanism that is relatively specific to choline biosynthesis inhibitors. frontiersin.org The overexpression of ABC or MFS transporters, which is a common cause of MDR in other fungi, does not appear to be the primary mechanism of resistance governed by MoIRR. frontiersin.orgencyclopedia.pub

**Table 2: Cross-Resistance Profile of Isoprothiolane-Resistant *M. oryzae***

Fungicide Class Fungicide Example Cross-Resistance with Isoprothiolane Reference
Phosphorothiolate (Choline Biosynthesis Inhibitor) Iprobenfos (IBP) Yes (Positive) frontiersin.orgnih.govresearchgate.net
Triazole (Melanin Biosynthesis Inhibitor) Tricyclazole No frontiersin.org
DMI (Demethylation Inhibitor) Tebuconazole No (Negative Correlation) nih.gov
Phenylpyrrole Fludioxonil No (Increased Susceptibility) frontiersin.org

Molecular Epidemiology and Surveillance of Resistance

The emergence and spread of fungicide resistance are significant threats to global food security, necessitating robust surveillance and molecular epidemiology programs. For isoprothiolane, which upon oxidation is converted to its biologically active sulfoxide (B87167) form, monitoring resistance in key fungal pathogens like Magnaporthe oryzae, the causal agent of rice blast, is crucial for effective disease management. The molecular epidemiology of isoprothiolane resistance involves tracking the frequency and distribution of specific genetic mutations that confer resistance, while surveillance programs aim to detect the emergence of resistant strains in pathogen populations at an early stage.

Systematic surveillance of isoprothiolane resistance has been particularly important in regions with a long history of its use. In China, the long-term application of isoprothiolane to control rice blast has led to the emergence of resistant M. oryzae populations. plos.org Similarly, recent field assessments in West Java, Indonesia, have raised concerns about the potential development of resistance due to the yearly deployment of isoprothiolane, highlighting the need for laboratory investigations to confirm the presence of resistance mutations. researchgate.netipb.ac.id

Molecular analysis of field and lab-generated isolates has been instrumental in understanding the genetic basis of this resistance. Whole-genome sequencing and targeted genetic analyses have become powerful tools to identify the specific mutations and genes involved. frontiersin.org These techniques allow for the precise identification of nucleotide polymorphisms and insertions responsible for resistance, which can then be developed into molecular markers for large-scale screening and real-time monitoring of pathogen populations. frontiersin.orgmdpi.com

Research conducted in China on M. oryzae isolates has identified distinct levels of resistance to isoprothiolane, which are correlated with different genetic mechanisms. This stratification of resistance levels is critical for surveillance, as it allows for a more nuanced understanding of the resistance landscape.

**Interactive Data Table: Levels of Isoprothiolane Resistance in *Magnaporthe oryzae***

Resistance Level EC50 Value (μg/mL) Associated Genetic Mechanism Reference
Low Resistance (LR) 6.5 ≤ EC50 < 13.0 Deformation of the VelB-VeA-LaeA complex plos.orgresearchgate.net
Moderate Resistance-1 (MR-1) 13.0 ≤ EC50 < 25.0 Mechanisms other than MoIRR mutations plos.orgresearchgate.net
Moderate Resistance-2 (MR-2) 25.0 ≤ EC50 < 35.0 Mutations in the MoIRR gene plos.orgresearchgate.net
High Resistance (HR) > 35.0 Likely associated with MoIRR mutations nih.gov

The primary genetic determinant for moderate to high levels of resistance to isoprothiolane identified to date is the MoIRR gene, which encodes a putative Zn2Cys6 transcription factor. frontiersin.orgnih.gov Surveillance efforts can, therefore, be focused on detecting mutations within this gene. Several specific point mutations and insertions in MoIRR have been characterized in resistant mutants.

**Interactive Data Table: Characterized Mutations in the MoIRR Gene Conferring Isoprothiolane Resistance in *Magnaporthe oryzae***

Mutant Isolate Parental Isolate Mutation Type Amino Acid Change Reference
1a_mut H08-1a Point Mutation Arginine to Tryptophan at codon 343 (R343W) nih.gov
1c_mut H08-1c Point Mutation Cysteine to Tryptophan at codon 345 (C345W) nih.gov
6c_mut H08-6c Insertion 16 bp insertion at codon 397 nih.gov

The identification of these specific mutations allows for the development of rapid molecular diagnostic tools, such as PCR-based assays, to monitor their frequency in field populations. This molecular surveillance provides crucial data for guiding resistance management strategies. For instance, if the frequency of MoIRR mutations is found to be increasing in a particular region, recommendations can be made to alternate or mix isoprothiolane with fungicides that have a different mode of action. nih.gov

The evolutionary dynamics of isoprothiolane resistance are influenced by factors such as the fitness of resistant mutants. Studies have shown that some isoprothiolane-resistant mutants, particularly those with low levels of resistance, may exhibit fitness penalties, such as reduced mycelial growth and conidial germination. plos.orgnih.gov This suggests that in the absence of fungicide selection pressure, the frequency of these resistant mutants might decline in the population. However, mutants with moderate to high resistance associated with MoIRR mutations have been generated without observable fitness costs, indicating they are likely to persist in the field even after the cessation of isoprothiolane use. cabidigitallibrary.org Understanding these evolutionary trade-offs is essential for predicting the long-term dynamics of resistance and designing sustainable disease control programs. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Structural Determinants for Biological Activity

The biological activity of isoprothiolane (B132471) sulfoxide (B87167) is intrinsically linked to its molecular structure, particularly in comparison to its parent compound, isoprothiolane. The primary structural difference is the oxidation of one sulfur atom in the dithiolane ring to a sulfoxide group. This single modification significantly alters the molecule's physicochemical properties and, consequently, its biological and environmental interactions.

Research indicates that isoprothiolane sulfoxide, an oxidative metabolite of isoprothiolane, may function as a pro-pesticide. Studies have shown that it is readily reduced back to isoprothiolane within living rice plants, with the conversion being completed within two days of application. researchgate.net This reduction process suggests that the ultimate biological activity may rely on the conversion back to the parent fungicide, isoprothiolane. researchgate.net Therefore, the sulfoxide structure is a key determinant for its metabolic activation pathway within the plant.

The addition of the oxygen atom also changes the molecule's polarity and lipophilicity, a key aspect of its Structure-Property Relationship (SPR). The n-octanol/water partition coefficient (log Pₒ/w), a measure of lipophilicity, is lower for this compound compared to its parent compound, indicating increased water solubility. researchgate.net This property influences the compound's uptake, transport, and accumulation in biological systems. researchgate.netannualreviews.org For instance, the acute toxicity and bioconcentration factor (BCF) in killifish are substantially lower for the sulfoxide metabolite than for isoprothiolane, demonstrating a direct link between the structural modification and its biological effect on non-target organisms. researchgate.net

CompoundLog Pₒ/w48-h LC₅₀ (killifish)Bioconcentration Factor (BCF)
Isoprothiolane3.16 researchgate.net5.9 mg/L researchgate.net40-45 researchgate.net
This compound2.05 researchgate.net35 mg/L researchgate.net0.2 researchgate.net

This table presents the n-octanol/water partition coefficient (Log Pₒ/w), 48-hour median lethal concentration (LC₅₀) in killifish, and Bioconcentration Factor (BCF), highlighting the property differences between Isoprothiolane and its sulfoxide metabolite.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in pharmaceutical and agrochemical research to establish a mathematical relationship between the chemical structures of compounds and their biological activities. jocpr.commedcraveonline.com These models use molecular descriptors—numerical values that quantify physicochemical properties like size, shape, lipophilicity, and electronic characteristics—to predict the activity of novel or untested molecules, thereby guiding the design of more effective compounds. jocpr.commedcraveonline.com

In the context of this compound, a QSAR model could be developed to predict its fungicidal efficacy or its metabolic fate. While specific QSAR studies focusing solely on this compound are not prominent in publicly available literature, the methodology would involve analyzing a series of related sulfoxide derivatives. The goal would be to create a statistically robust model that correlates structural descriptors with biological endpoints, such as the inhibition of Magnaporthe oryzae or the rate of reduction back to isoprothiolane. researchgate.net

The validity and predictive power of a QSAR model are assessed using several statistical metrics. A model is generally considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated coefficient of determination (q² or r²(CV)) is greater than 0.5. mdpi.com These metrics ensure that the model has a good fit to the data and strong internal predictive capability. mdpi.com

Impact of Sulfoxide Chirality on Biological and Chemical Properties

The presence of a sulfinyl group (>S=O) attached to two different carbon-based groups makes the sulfur atom in this compound a chiral center. wikipedia.org This results in the existence of two non-superimposable mirror images, or enantiomers: (+)-isoprothiolane sulfoxide and (-)-isoprothiolane sulfoxide. Chiral structures can have profoundly different interactions with biological systems, which are themselves chiral. nih.gov The energy barrier required to invert the sulfoxide stereocenter is high, making the individual enantiomers optically stable at ambient temperatures. wikipedia.org

This enantioselective metabolism indicates that biological enzymes can distinguish between the two enantiomers. It follows that the two enantiomers of this compound could exhibit different biological activities against the target fungus, Magnaporthe oryzae, as well as different metabolic pathways and persistence within the rice plant. The distinct spatial arrangement of atoms in each enantiomer can lead to different binding affinities with target enzymes or receptors, a common phenomenon observed in chiral pharmaceuticals and agrochemicals. nih.gov

Computational Approaches to SAR/SPR Analysis

Computational chemistry offers powerful tools for analyzing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These methods allow researchers to model and predict how a molecule's structural features influence its biological and chemical behavior without synthesizing every compound.

For this compound, computational approaches can be used to calculate key molecular descriptors that govern its activity and fate. A primary example is the n-octanol/water partition coefficient (log Pₒ/w), which is a critical parameter for predicting the systemic movement of xenobiotics in plants. annualreviews.org As noted previously, the calculated log Pₒ/w for this compound is 2.05, significantly different from the 3.16 value for isoprothiolane. researchgate.net This difference, predictable through computational software, helps explain the observed variations in bioconcentration and toxicity. researchgate.net

More advanced computational techniques can model the interaction between this compound and its potential biological targets. Although specific docking studies on this compound are not widely published, methods like Surface Plasmon Resonance (SPR) are used in related fields to quantitatively measure the binding affinity between small molecules and proteins. researchgate.net Such an approach could be used to investigate the binding of each sulfoxide enantiomer to the reductases responsible for its conversion back to isoprothiolane, providing a quantitative basis for the observed stereoselectivity and helping to elucidate its mode of action. These computational analyses are vital for rationally designing new agrochemicals with improved efficacy and more favorable environmental profiles.

Interactions with Other Agrochemicals and Biological Agents

Synergistic and Antagonistic Effects with Co-applied Fungicides

Research has demonstrated that combining isoprothiolane (B132471) with certain compounds can lead to a synergistic effect, enhancing its antifungal activity against pathogens like Magnaporthe oryzae, the causative agent of rice blast. biorxiv.orgresearchgate.net A notable example is the interaction with melatonin (B1676174), where their combined application resulted in significantly greater inhibition of fungal growth, conidial germination, and infection processes than when either compound was used alone. biorxiv.orgresearchgate.net For instance, the inhibition rate of hyphal growth by 2 mM melatonin or 1 mg/l isoprothiolane alone was 24% and 32%, respectively; when combined, the rate increased to 58%. biorxiv.org

Similarly, certain nucleoside-derived compounds have shown synergistic effects with isoprothiolane, enhancing its efficacy and broadening its antifungal activity against various plant pathogens. acs.org

In contrast to synergism, some interactions are additive. Studies involving the organophosphorus thiolate (PTL) fungicide iprobenfos (B1672157) (IBP) and isoprothiolane showed an additive joint action. apsnet.org This suggests a similar mode of action rather than a synergistic enhancement. apsnet.org This is further supported by findings of cross-resistance between isoprothiolane and PTL fungicides.

Table 1: Synergistic Effects of Isoprothiolane with Co-Applied Agents

Co-Applied AgentTarget PathogenObserved EffectReference
MelatoninMagnaporthe oryzaeSignificant synergistic inhibition of fungal growth, germination, and plant infection. biorxiv.orgresearchgate.net
Nucleoside Derivatives (e.g., S4)Magnaporthe oryzae and other pathogensDemonstrated synergistic effects and broad-spectrum antifungal activity. acs.org
Iprobenfos (IBP)Pyricularia oryzaeAdditive action, suggesting a similar mode of action. apsnet.org

The primary mechanism of action for isoprothiolane involves the disruption of lipid metabolism in fungi, specifically by inhibiting the biosynthesis of the crucial membrane component phosphatidylcholine. google.com Synergistic interactions often amplify this effect.

In the case of melatonin, transcriptomics and lipidomics analyses revealed that melatonin and isoprothiolane synergistically interfere with lipid metabolism by regulating many common targets. biorxiv.orgresearchgate.netresearchgate.net These combined treatments resulted in the downregulation of numerous common differentially expressed genes (DEGs) involved in lipid metabolism. biorxiv.orgresearchgate.net One identified common target is the isocitrate lyase-encoding gene MoICL1. biorxiv.orgresearchgate.net Similarly, nucleoside-derived compounds that act synergistically with isoprothiolane also affect glycogen (B147801) and lipid metabolism within the pathogen. acs.org This multi-target interference with fundamental cellular processes like lipid synthesis appears to be a key driver of the observed synergism.

An important consequence of synergistic interactions can be the reduction of fungicide dosage needed for effective disease control, which in turn can lower residue levels in the crop and the environment. biorxiv.orgresearchgate.net Studies combining melatonin with isoprothiolane for rice blast control found that this combination could reduce the effective concentration of isoprothiolane by more than tenfold while also reducing the residual levels of the fungicide. biorxiv.orgresearchgate.netbiorxiv.org This suggests that such synergistic pairings could lead to more environmentally sustainable disease management strategies. researchgate.net

Table 2: Effect of Co-Application on Isoprothiolane Residue Levels

Co-Applied AgentKey FindingReference
MelatoninReduced the effective concentration and residual levels of isoprothiolane by over 10-fold. biorxiv.orgresearchgate.netbiorxiv.org

Mechanisms of Synergism (e.g., lipid metabolism interference)

Interactions with Plant Defense Systems and Biocontrol Agents

Beyond interactions with other synthetic chemicals, isoprothiolane's performance can be influenced by its interplay with biological systems, including beneficial microbes and the plant's own defense mechanisms.

While plants possess sophisticated defense systems that can be activated by external stimuli, current research on isoprothiolane and its sulfoxide (B87167) metabolite primarily focuses on its direct fungicidal properties and synergistic chemical interactions. mdpi.comresearchgate.netnih.gov There is limited specific information detailing the direct interaction or modulation of plant defense pathways, such as systemic acquired resistance (SAR), by isoprothiolane sulfoxide itself.

However, significant interactions have been observed with biocontrol agents. The combination of isoprothiolane with the photosynthetic bacterium Rhodopseudomonas palustris strain PSB-06 resulted in enhanced control of rice blast. frontiersin.org Field tests showed that the control efficiency of the combined treatment reached 76.06%, which was significantly higher than the individual efficiencies of PSB-06 (67.99%) or another fungicide, tricyclazole (B1682534) (65.46%). frontiersin.org Importantly, the study also confirmed that the concentrations of isoprothiolane used were not inhibitory to the growth of the PSB-06 biocontrol agent, making such a combined application feasible. frontiersin.org This highlights the potential for integrated pest management strategies that combine chemical fungicides like isoprothiolane with beneficial microbes to improve disease control. frontiersin.org

Table 3: Interaction of Isoprothiolane with Biocontrol Agents

Biocontrol AgentTarget PathogenResult of Combined ApplicationReference
Rhodopseudomonas palustris strain PSB-06Magnaporthe oryzaeIncreased control efficiency (76.06%) compared to individual treatments. frontiersin.org

Future Perspectives and Emerging Research Avenues for Isoprothiolane Sulfoxide

Advanced Bioremediation Strategies for Environmental Contamination

The widespread use of isoprothiolane (B132471), a systemic fungicide effective against rice blast, has led to concerns about its environmental persistence and potential impact on non-target organisms. jeb.co.inresearchgate.net Isoprothiolane sulfoxide (B87167) is a primary metabolite of isoprothiolane. fao.orgrayfull.com The slow degradation of isoprothiolane in aquatic environments highlights the need for effective remediation strategies. ijee.net Advanced bioremediation techniques, which utilize microorganisms or their byproducts to break down pollutants, offer a promising and eco-friendly approach to address contamination by isoprothiolane and its sulfoxide metabolite. dokumen.pubijcmas.comnumberanalytics.com

Research has focused on identifying and optimizing microbial consortia capable of degrading isoprothiolane. jeb.co.innih.gov A defined microbial consortium has been shown to effectively degrade isoprothiolane under specific conditions of inoculum concentration, temperature, and pH. jeb.co.innih.gov Studies using Response Surface Methodology (RSM) have helped to optimize these parameters for maximum degradation efficiency. jeb.co.innih.gov For instance, one study found that an inoculum concentration of 50 µg protein ml-1 at 30°C and a pH range of 4-8 resulted in significant degradation of isoprothiolane at various initial concentrations. jeb.co.innih.gov

Future bioremediation strategies are likely to involve the use of genetically engineered microorganisms with enhanced degradative capabilities. numberanalytics.commbl.or.kr Techniques like CRISPR-Cas9 can be used to modify microbial genomes to improve the expression of enzymes involved in the breakdown of persistent organic pollutants. mbl.or.krersgenomics.com Furthermore, the application of nanotechnology, such as the use of nanoparticles to increase the surface area for microbial activity, and bioelectrochemical systems that use microbes to degrade pollutants while generating electricity, are emerging as innovative approaches. numberanalytics.com The integration of materials like activated charcoal with microbial consortia has also shown potential for in-situ bioremediation, effectively preventing the spread of contaminants in soil and water. researchgate.netfrontiersin.org

Bioremediation StrategyKey Findings/ApproachPotential Advantages
Microbial ConsortiaA defined group of microorganisms demonstrated effective degradation of isoprothiolane under optimized conditions (e.g., inoculum concentration, temperature, pH). jeb.co.innih.govEco-friendly and can lead to complete mineralization of the pollutant. dokumen.pub
Genetically Engineered Microorganisms (GEMs)Techniques like CRISPR-Cas9 can be used to enhance the degradative pathways in bacteria for more efficient breakdown of persistent pollutants. mbl.or.krersgenomics.comHighly specific and efficient degradation of target compounds. numberanalytics.com
NanobioremediationThe use of nanoparticles, such as iron oxide, can increase the surface area available for microbial degradation of pollutants. numberanalytics.comEnhanced reaction rates and potential for targeting specific pollutants.
Bioelectrochemical Systems (BESs)Microorganisms are used to break down pollutants, which in the process generates electricity, offering a dual benefit. numberanalytics.comSimultaneous pollution removal and renewable energy generation. numberanalytics.com
Bioaugmentation with AdsorbentsCombining microbial consortia with materials like activated charcoal can enhance in-situ bioremediation by concentrating the pollutant and facilitating microbial action. researchgate.netImproved efficiency in soil and water, preventing contaminant leaching. researchgate.net

Exploration of Novel Biologically Active Analogs

The search for new and more effective fungicides is a continuous effort in agricultural research. While isoprothiolane is an established fungicide, the exploration of its analogs offers the potential for discovering compounds with improved biological activity, a broader spectrum of action, or a more favorable environmental profile. jindunchemistry.com The synthesis of derivatives of existing pesticides is a common strategy to enhance their efficacy and overcome resistance. jst.go.jp

Research into isoprothiolane analogs has been part of a broader investigation into the biological activity of organic sulfur compounds. jst.go.jp The initial discovery of the fungicidal properties of ketene (B1206846) thioacetal derivatives led to the development of isoprothiolane. jst.go.jp More recent studies have focused on creating novel compounds that exhibit greater potency against target pathogens than isoprothiolane.

For example, novel phenylthiazole derivatives containing an acylhydrazone moiety have been synthesized and tested against Magnaporthe oryzae, the fungus that causes rice blast. mdpi.com Several of these compounds demonstrated superior antifungal activity compared to isoprothiolane, with significantly lower EC50 values. mdpi.com Similarly, the synthesis of benzimidazole (B57391) phenylhydrazone derivatives has yielded compounds with potent inhibitory effects against various phytopathogenic fungi, in some cases exceeding the efficacy of existing commercial fungicides. mdpi.com Another study focused on synthesizing cinnamaldehyde (B126680) thiosemicarbazide (B42300) derivatives, with some compounds showing greater potency against Magnaporthe oryzae than isoprothiolane. researchgate.net

The development of these analogs often involves structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity. This knowledge is crucial for the rational design of new and more effective fungicides.

Analog ClassTarget PathogenKey Finding
Phenylthiazole derivativesMagnaporthe oryzaeSome synthesized compounds (e.g., E4, E10, E17, E23, E26) showed EC50 values (1.29-2.26 µg/mL) superior to isoprothiolane (EC50 = 3.22 µg/mL). mdpi.com
Benzimidazole phenylhydrazone derivativesRhizoctonia solani, Magnaporthe oryzaeSeveral compounds exhibited significant inhibitory activities, with some being more potent than the commercial fungicide validamycin A. mdpi.com
Cinnamaldehyde thiosemicarbazide derivativesMagnaporthe oryzaeCompound a2 (B175372) (EC50 = 9.71 µg/mL) showed greater potency against M. oryzae than isoprothiolane (EC50 = 18.62 µg/mL). researchgate.net

Integration into Integrated Pest and Disease Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. nih.govcropnuts.com Chemical control, including the use of fungicides like isoprothiolane, is considered a component of IPM but is used judiciously and often in combination with other methods to minimize risks to human health and the environment. nih.govchemijournal.comimarcgroup.com

Isoprothiolane's role in IPM strategies for rice cultivation is primarily for the control of rice blast disease caused by Magnaporthe oryzae. jindunchemistry.comchemijournal.comresearchgate.net Its systemic action provides both protective and curative effects. fao.orgrayfull.com To prevent the development of fungicide resistance, a significant concern with prolonged use of a single-mode-of-action chemical, IPM programs recommend rotating or tank-mixing isoprothiolane with fungicides from different chemical groups. jindunchemistry.com

Recent research has explored synergistic combinations of isoprothiolane with other compounds to enhance its efficacy. For instance, studies have shown that combining isoprothiolane with melatonin (B1676174) can have a synergistic inhibitory effect on the growth and infection-related processes of M. oryzae. biorxiv.orgresearchgate.net This combination has been found to reduce the effective concentration of isoprothiolane needed for control by more than tenfold. biorxiv.orgresearchgate.net Similarly, nucleoside-derived compounds have demonstrated synergistic effects when used with isoprothiolane. acs.org

IPM ComponentRole of Isoprothiolane/Isoprothiolane SulfoxideResearch Finding
Chemical Rotation/MixturesUsed in rotation or combination with fungicides from different FRAC groups to manage resistance. jindunchemistry.comRecommended to preserve the effectiveness of isoprothiolane against Magnaporthe oryzae. jindunchemistry.com
Synergistic CombinationsCombined with other compounds to enhance efficacy and reduce the required dosage.Melatonin and isoprothiolane together show significant synergistic inhibitory effects on M. oryzae. biorxiv.orgresearchgate.net Nucleoside-derived compounds also show synergistic effects. acs.org
Integration with Cultural PracticesApplication is part of a broader strategy that includes optimal nitrogen use and water management to reduce disease susceptibility. chemijournal.comEarly planting and appropriate water management can reduce the severity of rice blast. chemijournal.com
Disease ForecastingApplication timing can be optimized based on predictive models using weather data. chemijournal.comPredictive models are becoming an increasingly important part of IPM for managing rice blast. chemijournal.com

Application of Omics Technologies for Deeper Mechanistic Understanding

Omics technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a deeper understanding of the molecular mechanisms of action of fungicides like isoprothiolane and the resistance mechanisms developed by pathogens. nih.gov These approaches allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles in response to fungicide exposure. nih.govapsnet.org

Transcriptomics has been instrumental in studying the response of Magnaporthe oryzae to isoprothiolane. Transcriptomic analysis of isoprothiolane-resistant and sensitive strains has helped to identify genes and pathways involved in resistance. frontiersin.org For example, studies have investigated the role of specific transcription factors in regulating genes that confer sensitivity or resistance to isoprothiolane. researchgate.net Research has also used transcriptomics to explore the synergistic effects of isoprothiolane with other compounds, such as melatonin, revealing that the combination co-regulates many genes involved in lipid metabolism and infection-related morphogenesis. biorxiv.org

Proteomics , the large-scale study of proteins, can identify protein targets of fungicides and changes in the proteome associated with resistance. nih.govukdri.ac.uk While specific proteomic studies focused solely on isoprothiolane sulfoxide are not extensively detailed in the provided results, the general approach is highly relevant. For instance, proteomics can be used to study post-translational modifications like methionine sulfoxide formation, which is linked to oxidative stress and could be relevant to the cellular response to fungicides. mdpi.comutrgv.edu

Metabolomics provides a snapshot of the metabolic state of an organism and can reveal the biochemical pathways affected by a fungicide. apsnet.orgacs.org Untargeted metabolomics has been used to study the mode of action of novel fungicides and compare them to existing ones like isoprothiolane. apsnet.org By analyzing the changes in metabolites, researchers can infer which metabolic pathways are disrupted. For example, metabolomic studies have helped to elucidate that isoprothiolane's mechanism involves the inhibition of phospholipid biosynthesis.

The integration of these omics technologies provides a comprehensive, systems-level view of the interactions between this compound and the target fungus, paving the way for the development of more effective and sustainable disease control strategies.

Omics TechnologyApplication to Isoprothiolane/Sulfoxide ResearchKey Insights Gained
TranscriptomicsAnalysis of gene expression in M. oryzae in response to isoprothiolane and in resistant strains. frontiersin.orgresearchgate.netIdentified genes and regulatory pathways associated with resistance and the synergistic effects with other compounds like melatonin. biorxiv.org
ProteomicsPotential to identify protein targets and changes in protein expression and post-translational modifications. nih.govukdri.ac.ukCan reveal the direct protein targets of the fungicide and cellular stress responses, such as the formation of methionine sulfoxide. mdpi.comutrgv.edu
MetabolomicsAnalysis of metabolic profiles of fungi treated with isoprothiolane to understand its mode of action. apsnet.orgapsnet.orgConfirmed that isoprothiolane disrupts phospholipid biosynthesis and can be used to classify the mode of action of new fungicides. apsnet.org

Q & A

Q. How can sulfoxide compounds be characterized using spectroscopic and chromatographic methods in experimental studies?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm sulfoxide functional groups via S=O stretching vibrations ) and GC-MS or HPLC (for purity analysis). For DMSO, GC headspace analysis with specifications like ≥99.9% assay and impurity thresholds (e.g., ≤0.04% water) ensures reproducibility in solvent-sensitive reactions . Calibrate instruments using certified reference materials and document refractive indices (e.g., n<sup>20</sup>/D = 1.477–1.480 for DMSO) to validate identity .

Q. What experimental protocols ensure the stability of sulfoxide-containing compounds under varying reaction conditions?

  • Methodological Answer : Conduct stability studies by exposing the compound to controlled temperature, humidity, and light conditions (e.g., DMSO stored away from light ). Monitor degradation via periodic NMR or UV-Vis spectroscopy. Precedent-based optimization is critical: consult literature for analogous sulfoxide reactions and scale-up only after PI approval for novel conditions .

Q. How should researchers design assays to evaluate the biological activity of sulfoxide derivatives (e.g., antioxidant or anti-inflammatory effects)?

  • Methodological Answer : Use in vitro models (e.g., cell cultures) to assess oxidative stress markers (e.g., ROS levels) and immune modulation (e.g., cytokine profiling). For DMSO, ensure solvent concentrations ≤0.1% to avoid cytotoxicity artifacts . Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on sulfoxide bioactivity (e.g., pro- vs. anti-inflammatory effects) be resolved in mechanistic studies?

  • Methodological Answer : Perform dose-response studies to identify concentration-dependent effects. Use omics approaches (e.g., transcriptomics) to map signaling pathways. For DMSO, conflicting results may arise from solvent interactions; employ isotope-labeled analogs to trace metabolic pathways . Replicate findings across multiple cell lines or in vivo models to isolate context-specific mechanisms .

Q. What computational strategies are effective for modeling sulfoxide reaction mechanisms (e.g., nucleophilic substitutions)?

  • Methodological Answer : Apply density functional theory (DFT) to simulate transition states and electron localization in sulfoxide reactions. Validate models with kinetic isotope effect (KIE) experiments. Use software like Gaussian or ORCA, and cross-reference computed parameters (e.g., bond dissociation energies) with experimental data .

Q. How can researchers optimize sulfoxide synthesis routes to minimize byproducts in multi-step reactions?

  • Methodological Answer : Employ design of experiments (DoE) to test variables (e.g., temperature, catalyst loading). Use inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring. For DMSO-mediated reactions, track water content (<50 ppm) to prevent hydrolysis . Characterize intermediates via LC-MS to identify degradation pathways .

Q. What statistical approaches are appropriate for analyzing heterogeneous datasets in sulfoxide toxicity studies?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to reduce dimensionality in omics data. For compliance, follow ICH guidelines (e.g., class 1 solvent limits ≤0.5 ppm in final products) and report confidence intervals for safety thresholds .

Data Reproducibility and Reporting

Q. How should researchers document sulfoxide synthesis and characterization to ensure reproducibility?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal protocols): report detailed experimental sections, including instrument settings, solvent grades, and purity thresholds. For new compounds, provide <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and elemental analysis data. Deposit raw spectra in supplementary materials .

Q. What criteria define robust evidence when publishing sulfoxide-related findings?

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in sulfoxide studies?

  • Methodological Answer :
    Re-optimize computational models using experimental data (e.g., adjusting solvation parameters). Perform sensitivity analyses to identify error-prone variables. Collaborate with theorists to refine force fields or basis sets for sulfur-containing systems .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.